molecular formula C9H8ClF6N B2807351 (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1391469-75-2

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No. B2807351
CAS RN: 1391469-75-2
M. Wt: 279.61
InChI Key: XFJJZYCPEXYDHF-OGFXRTJISA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. For example, the InChI code for “®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” is "1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, “®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” is known to be a solid at room temperature . Its molecular weight is 260.09 .

Scientific Research Applications

Pharmaceutical Synthesis and Pain Management

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride: serves as a crucial chiral intermediate in the synthesis of painkillers and selective tetrodotoxin-sensitive blockers. Researchers have efficiently synthesized it using a bienzyme cascade system composed of R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression . This compound’s role in pain management and drug development is pivotal.

Chiral Amine Production

The bienzyme cascade system mentioned earlier represents a breakthrough in chiral amine biosynthesis. By combining ATA117 and ADH, researchers achieved high enantiomeric excess (>99.9%) in the production of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. This insight contributes to our understanding of chiral amines and their applications .

Organic Synthesis and Asymmetric Reduction

The compound’s asymmetric reduction from 3,5-bis(trifluoromethyl)acetophenone is catalyzed by whole cells of Trichoderma asperellum ZJPH0810. Ethanol and glycerol serve as dual cosubstrates for cofactor recycling, enabling efficient biocatalytic synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine .

Enzyme Engineering and Biocatalysis

Understanding the substrate handling capacity of the bienzyme cascade system provides valuable insights into enzyme engineering. Researchers explored different expression systems, enhancing productivity and yield. This knowledge informs future biocatalytic processes .

Materials Science and Fluorinated Compounds

Fluorinated compounds like this one play a role in materials science. Their unique properties, such as high electronegativity and lipophilicity, impact material behavior. Researchers study their applications in polymers, coatings, and other advanced materials.

Safety and Hazards

The safety and hazards of this compound can be inferred from similar compounds. For example, “®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJZYCPEXYDHF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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